molecular formula C23H33NOSi B596013 (R)-Diphenylprolinol tert-butyldimethylsilyl ether CAS No. 1236033-34-3

(R)-Diphenylprolinol tert-butyldimethylsilyl ether

Cat. No. B596013
CAS RN: 1236033-34-3
M. Wt: 367.608
InChI Key: YJFSFDYMOMREQP-OAQYLSRUSA-N
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Description

“®-Diphenylprolinol tert-butyldimethylsilyl ether” is a compound that involves the use of tert-butyldimethylsilyl ethers . These ethers are known for their hydrolytic stability and are often used in the protection of alcohols .


Chemical Reactions Analysis

Tert-Butyldimethylsilyl ethers are known to undergo various reactions. They are stable to aqueous base but may be converted back to the alcohols under acidic conditions . They can also be cleaved to their corresponding alcohols and phenols in DMSO, at 80°C, in very good yield in the presence of a catalyst .

Scientific Research Applications

Catalysis in Organic Synthesis

RDPTBDE serves as a highly enantioselective catalyst for Michael addition reactions. For instance, it catalyzes intermolecular Michael addition of simple aldehydes to relatively nonactivated enones with exceptional enantioselectivities (95-99% ee) and lower catalyst loadings than typically required in such reactions (Chi & Gellman, 2005). Additionally, asymmetric epoxidation of α-substituted acroleins using RDPTBDE with hydrogen peroxide results in excellent enantioselectivity and the formation of chiral quaternary carbon centers, showcasing its utility in the synthesis of complex molecules like (R)-methyl palmoxirate (Bondžić et al., 2010).

Synthetic Applications

RDPTBDE is instrumental in organocatalytic reactions, facilitating the synthesis of biologically active compounds. Its use in domino and one-pot syntheses has been highlighted in the production of natural products and drugs, demonstrating its versatility and efficiency in organic synthesis (Hayashi, 2020). For example, the catalyst has enabled the synthesis of complex molecules like baclofen, telcagepant, oseltamivir, and various prostaglandins.

Deprotection of Hydroxyl Groups

The protection and deprotection of hydroxyl groups are crucial steps in the synthesis of complex organic molecules. RDPTBDE-related chemistry provides a method for the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives, offering stability under a variety of conditions while being susceptible to easy removal by specific agents (Corey & Venkateswarlu, 1972). This capability is essential for synthesizing sensitive and complex molecular structures.

Enantioselective and Catalytic Reactions

RDPTBDE has also been highlighted as an effective organocatalyst in the enantioselective direct conjugate addition of nitroalkanes to α,β-unsaturated aldehydes, leading to the development of methodologies for synthesizing therapeutically useful compounds (Gotoh et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl methyl ether, indicates that it is a highly flammable liquid and vapor and causes skin irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces, and to take precautionary measures against static discharge .

Future Directions

Research is ongoing to develop more efficient and selective methods for the deprotection of tert-butyldimethylsilyl ethers . This includes the use of dicationic ionic liquids as homogeneous catalysts and the development of environmentally benign catalytic systems .

properties

IUPAC Name

tert-butyl-[diphenyl-[(2R)-pyrrolidin-2-yl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NOSi/c1-22(2,3)26(4,5)25-23(21-17-12-18-24-21,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21,24H,12,17-18H2,1-5H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFSFDYMOMREQP-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC([C@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746430
Record name (2R)-2-[{[tert-Butyl(dimethyl)silyl]oxy}(diphenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1236033-34-3
Record name (2R)-2-[{[tert-Butyl(dimethyl)silyl]oxy}(diphenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1236033-34-3
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